5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as CPD, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPD is a thiazolidinedione derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds similar to 5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their corrosion inhibition performance. These derivatives have been found effective in inhibiting mild steel corrosion in acidic solutions, such as hydrochloric acid. The efficiency of these inhibitors increases with concentration and they are characterized by mixed-type inhibition behavior. The adsorption of these inhibitors on steel surfaces fits the Langmuir adsorption isotherm model (Yadav, Behera, Kumar, & Yadav, 2015).
Anticancer and Anti-inflammatory Activities
Some derivatives of 1,3-thiazolidine-2,4-dione, closely related to the compound , have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Studies have shown that these compounds can be effective in inhibiting the growth of human breast adenocarcinoma cell lines and possess non-toxic effects on human blood cells, suggesting potential for medical applications (Uwabagira & Sarojini, 2019).
Antimicrobial Activity
A variety of thiazolidine-2,4-dione derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Prakash et al., 2011).
Antidiabetic Agents
Thiazolidinediones, including derivatives similar to the compound of interest, have been studied for their antidiabetic properties. Some of these compounds have shown promising results in reducing blood sugar levels and lipid profiles in diabetic models, suggesting their potential as antidiabetic agents (Sohda et al., 1982).
properties
IUPAC Name |
5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLIWVZUDWLJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395225 | |
Record name | 5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917602-13-2 | |
Record name | 5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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